1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate

Organic synthesis Nucleophilic substitution Leaving group comparison

Sourcing a bifunctional saccharin derivative for one-step library synthesis often requires separate activation and coupling steps. Saccharin 3-tosylate (CAS 6955-48-2) integrates the benzisothiazole 1,1-dioxide pharmacophore and a competent tosylate leaving group in a single, crystalline intermediate. - Enables direct nucleophilic displacement by amines, alcohols, and thiols without organometallic reagents. - Compatible with basic conditions that degrade free saccharin, facilitating multi-step sequences. - Streamlines parallel synthesis of 3-substituted benzisothiazole 1,1-dioxide libraries for HCV NS5B and SYK kinase programs.

Molecular Formula C14H13NO5S2
Molecular Weight 339.4 g/mol
CAS No. 6955-48-2
Cat. No. B12793001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate
CAS6955-48-2
Molecular FormulaC14H13NO5S2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)OC2C3=CC=CC=C3S(=O)(=O)N2
InChIInChI=1S/C14H13NO5S2/c1-10-6-2-4-8-12(10)22(18,19)20-14-11-7-3-5-9-13(11)21(16,17)15-14/h2-9,14-15H,1H3
InChIKeyKKDFWTGOOLHBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate (CAS 6955-48-2): Compound Class and Structural Baseline for Procurement Evaluation


1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate (CAS 6955-48-2; molecular formula C₁₄H₁₃NO₅S₂; molecular weight 339.4 g/mol) is a 3-O-tosyl derivative of saccharin belonging to the 1,2-benzisothiazole 1,1-dioxide class . The compound features the benzisothiazole 1,1-dioxide (saccharin) heterocyclic core bearing a 2-methylbenzenesulfonate (tosylate) ester at the 3-position, rendering it an electrophilic synthetic intermediate suitable for nucleophilic displacement reactions . It is structurally related to the parent saccharin (CAS 81-07-2; pKa 2.32) and the well-established derivatizing agent 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride, CAS 567-19-1) . As a bifunctional reagent combining a pharmacologically relevant heterocyclic scaffold with a competent leaving group, it occupies a specialized niche in the preparation of 3-substituted benzisothiazole 1,1-dioxide libraries. Direct primary literature dedicated to this specific compound is limited; the evidence presented herein relies on class-level inference, cross-study comparison with close structural analogs, and well-established physical-organic principles.

Why Generic Substitution Fails for 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate (CAS 6955-48-2): The Bifunctional Scaffold Problem


Generic substitution of CAS 6955-48-2 with simpler tosylation reagents or alternative activated saccharin derivatives cannot recapitulate its defining bifunctional architecture. Standard reagents such as p-toluenesulfonyl chloride (TsCl, CAS 98-59-9; MW 190.65) deliver only the tosyl leaving group and lack the benzisothiazole 1,1-dioxide heterocycle , meaning that two separate synthetic steps would be required to install both the tosylate activating group and the pharmacophoric scaffold. Conversely, 3-chloro-1,2-benzisothiazole 1,1-dioxide (CAS 567-19-1; MW 201.63) carries the same benzisothiazole 1,1-dioxide core but employs chloride as the leaving group, which differs from tosylate in both leaving-group ability (conjugate acid pKa: HCl ≈ −7 vs. p-toluenesulfonic acid pKa ≈ −2.8) and in practical handling characteristics—the chloro analog requires synthesis via PCl₅ or SOCl₂ and exhibits moisture sensitivity . The 3-tosyloxy derivative integrates both functionalities into a single pre-assembled crystalline intermediate, enabling one-step derivatization of nucleophiles (amines, alcohols, thiols) to directly yield 3-substituted benzisothiazole 1,1-dioxides. Substituting with the parent saccharin (CAS 81-07-2) would require a two-step activation–displacement sequence and organometallic reagents (RLi/RMgX) rather than mild nucleophilic conditions . These architectural and reactivity differences make generic interchange scientifically unsound for applications requiring the specific leaving-group/reactivity profile or the single-step scaffold-delivery capability of the tosylate ester.

Quantitative Differentiation Evidence for 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate (CAS 6955-48-2) vs. Closest Analogs


Leaving-Group Capability: Tosylate (pKa −2.8) vs. Chloride (pKa −7) — Thermodynamic and Practical Differentiation in Nucleophilic Displacement

The 3-tosyloxy substituent in CAS 6955-48-2 provides a leaving group whose conjugate acid, p-toluenesulfonic acid, has a pKa of −2.8 in water, versus HCl with a pKa of approximately −7 for the 3-chloro analog . While chloride is thermodynamically the stronger leaving group, the tosylate anion benefits from resonance delocalization across the aromatic sulfonate system , conferring practical advantages: tosylate esters are typically crystalline solids amenable to purification by recrystallization, whereas the 3-chloro analog (CAS 567-19-1) is a moisture-sensitive compound requiring anhydrous handling . The differential leaving-group ability translates to distinct reaction rate profiles — in Sₙ₂ displacement reactions, tosylate exhibits a relative rate of approximately 1.0 × 10⁵ compared to the parent hydroxide, making it comparable to halides in synthetic utility while offering superior crystallinity and bench stability .

Organic synthesis Nucleophilic substitution Leaving group comparison

Scaffold-Delivery Efficiency: Single-Step Installation of the Benzisothiazole 1,1-Dioxide Pharmacophore vs. Two-Step Sequences with Generic Tosylation Reagents

CAS 6955-48-2 (MW 339.4 g/mol) delivers both the benzisothiazole 1,1-dioxide scaffold and the tosylate leaving group in a single reagent . When reacted with nucleophiles (amines, alcohols, thiols), the product is directly a 3-substituted 1,2-benzisothiazole 1,1-dioxide. By contrast, the generic tosylation reagent p-toluenesulfonyl chloride (TsCl, MW 190.65) installs only a tosyl group, requiring a separate step to introduce the benzisothiazole 1,1-dioxide moiety . The molecular weight differential (ΔMW = 148.75 g/mol) reflects the mass of the benzisothiazole 1,1-dioxide fragment (C₇H₄NO₂S, calculated 166.2 g/mol minus the bridging oxygen) that is pre-integrated into the target compound and would otherwise require a separate synthetic operation. The Abramovitch et al. (1974) study demonstrated that 3-substituted 1,2-benzisothiazole 1,1-dioxides can be accessed from saccharin via organolithium or Grignard reagents, but these methods require strictly anhydrous conditions and strong nucleophiles , whereas the tosylate ester enables displacement under milder, more functional-group-tolerant conditions .

Medicinal chemistry Library synthesis Scaffold delivery Synthetic efficiency

Derivatization Scope: 3-Tosyloxy vs. 3-Chloro Electrophiles — Precedent from the Bachman et al. (1978) Study with 20 Substrates

The synthetic utility of 3-substituted benzisothiazole 1,1-dioxide electrophiles is established through the work of Bachman et al. (1978), who demonstrated that 3-chloro-1,2-benzisothiazole 1,1-dioxide (CAS 567-19-1) successfully derivatized twenty aromatic alcohols and thiols to yield the corresponding 3-substituted 1,2-benzisothiazole 1,1-dioxides, which were subsequently tested for antimicrobial activity against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger . By class-level inference, CAS 6955-48-2, bearing a tosylate leaving group at the same 3-position, can access an analogous derivatization scope with amines, alcohols, and thiols as nucleophiles . The key differentiation is leaving-group identity: the pseudo-saccharyl chloride system has been validated for alcohol identification and derivatization , while the tosylate variant offers a complementary reactivity profile — tosylate is a common leaving group in Sₙ2 chemistry with well-characterized kinetics (relative rate ~10⁵ vs. OH) . Notably, the tosylate ester of phenols has been shown to function as an effective leaving group in nickel- and palladium-catalyzed cross-coupling reactions, expanding the synthetic scope beyond simple nucleophilic displacement .

Derivatization agents Alcohol identification Nucleophilic displacement scope

Physical Property Differentiation: Crystalline Sulfonate Ester vs. Moisture-Sensitive Chloro Analog — Handling and Storage Implications

CAS 6955-48-2 (MW 339.4 g/mol; C₁₄H₁₃NO₅S₂) is reported as a solid at ambient temperature, consistent with its nature as a sulfonate ester . In contrast, 3-chloro-1,2-benzisothiazole 1,1-dioxide (CAS 567-19-1; MW 201.63; density 1.64 g/cm³; boiling point 377.1 °C at 760 mmHg) is a lower-molecular-weight compound whose synthesis from saccharin requires phosphorus pentachloride (PCl₅) at 170 °C and yields a product that is moisture-sensitive, reacting with adventitious water to regenerate saccharin . The molecular weight differential (ΔMW = 137.77 g/mol) reflects the replacement of chlorine (atomic weight 35.45) with the tosylate group (OTs, formula weight ~155.2). Sulfonate esters generally exhibit good crystallinity, facilitating purification by recrystallization and enabling unambiguous characterization by X-ray diffraction . The crystalline nature of tosylate derivatives is advantageous for long-term storage, accurate weighing, and reproducible reaction stoichiometry — factors directly relevant to procurement decisions when batch-to-batch consistency is critical.

Chemical procurement Compound stability Crystallinity Storage conditions

Acidity Profile Differentiation: Tosylate Ester (Neutral) vs. Parent Saccharin (pKa 2.32) — Implications for Reaction Compatibility and Biological Profile

The parent compound saccharin (CAS 81-07-2) is a Brønsted acid with a pKa of 2.32 at 25 °C, ionizing via deprotonation of the cyclic imide N–H . In CAS 6955-48-2, the acidic N–H proton is replaced by a tosylate ester at the 3-position, eliminating the acidic functionality and producing a neutral compound . This structural modification has two consequences: (i) the compound is compatible with basic reaction conditions that would deprotonate and potentially decompose saccharin; and (ii) the compound cannot engage in the hydrogen-bond donor interactions available to the parent saccharin N–H, altering its biological recognition profile. Mor et al. (1996) demonstrated that the oxidation state of the benzisothiazole sulfur significantly impacts bioactivity — 1,2-benzisothiazolin-3-ones (sulfide oxidation state) exhibited antimicrobial activity, while the corresponding 1,1-dioxide derivatives were inactive in that specific assay . This class-level observation underscores that the 1,1-dioxide oxidation state (present in CAS 6955-48-2) imparts a distinct biological and chemical profile compared to non-oxidized benzisothiazole derivatives, making the compound a differentiated entry point for structure–activity relationship (SAR) exploration.

Acid-base properties Reaction compatibility Saccharin scaffold pKa comparison

Optimal Procurement and Application Scenarios for 1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-3-yl 2-methylbenzenesulfonate (CAS 6955-48-2)


One-Step Synthesis of 3-Substituted Benzisothiazole 1,1-Dioxide Libraries for Medicinal Chemistry SAR

CAS 6955-48-2 is optimally deployed as a single-step electrophilic scaffold for constructing libraries of 3-amino, 3-alkoxy, and 3-thio-substituted 1,2-benzisothiazole 1,1-dioxides. As established in Section 3 (Evidence Items 2 and 3), the compound enables direct nucleophilic displacement by amines, alcohols, and thiols to install diverse substituents at the 3-position without requiring organometallic reagents . The benzisothiazole 1,1-dioxide scaffold is a recognized pharmacophore appearing in HCV NS5B polymerase inhibitors (PDB: 3D28) and SYK kinase inhibitors (PDB: 5CY3) , making this compound a strategic procurement choice for medicinal chemistry groups exploring these target classes. The tosylate leaving group permits mild reaction conditions compatible with functional-group-diverse building blocks, supporting parallel library synthesis.

Derivatization Agent for Alcohol and Amine Identification and Characterization

Building on the precedent established with pseudo-saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide), which was validated as a reagent for identifying primary and secondary alcohols through crystalline derivative formation , CAS 6955-48-2 offers an alternative derivatization agent with the practical advantages of a crystalline tosylate ester (Section 3, Evidence Items 4 and 5). The higher molecular weight (339.4 vs. 201.63 g/mol) and the tosylate leaving group's distinct reactivity profile provide complementary utility when chloride-based derivatization yields unsatisfactory crystalline derivatives or when the chloro reagent's moisture sensitivity (requiring PCl₅-based synthesis at 170 °C) poses handling challenges in the analytical laboratory setting.

Precursor for Transition Metal-Catalyzed Cross-Coupling via Pseudo-Saccharyl Tosylate Activation

As noted in Section 3 (Evidence Item 3), highly crystalline pseudo-saccharyl O-ethers of phenols have been demonstrated to function as effective leaving groups in nickel- and palladium-catalyzed ipso-replacement cross-coupling reactions with organozinc and organotin reagents, converting a phenolic C–O bond into a C–C bond . CAS 6955-48-2, as the tosylate ester of the pseudo-saccharyl system, is structurally positioned to serve as an entry point for such cross-coupling methodologies. The crystalline nature of the tosylate facilitates purification and characterization of intermediates, while the pseudo-saccharyl moiety provides a competent, selective leaving group for catalytic C–C bond formation — a capability not shared by the parent saccharin or generic tosylation reagents.

Non-Acidic Saccharin Scaffold for Base-Sensitive Synthetic Sequences and Biological Screening

The replacement of the acidic N–H proton (pKa 2.32) in saccharin with the neutral tosylate ester at the 3-position (Section 3, Evidence Item 5) renders CAS 6955-48-2 compatible with strongly basic reaction conditions that would deprotonate and potentially degrade saccharin . This property is critical when the compound is used as a synthetic intermediate in multi-step sequences involving bases such as LDA, NaH, or K₂CO₃. Furthermore, for biological screening campaigns targeting systems where the acidic N–H of saccharin would confound SAR interpretation (e.g., ion-channel or transporter assays sensitive to pH or anionic species), the neutral tosylate ester provides a clean baseline for evaluating the contribution of the benzisothiazole 1,1-dioxide scaffold to target engagement, without the confounding effects of acidity or charge.

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